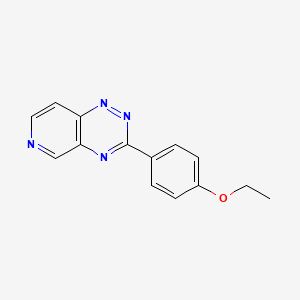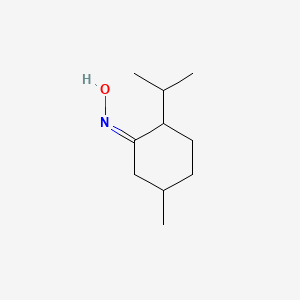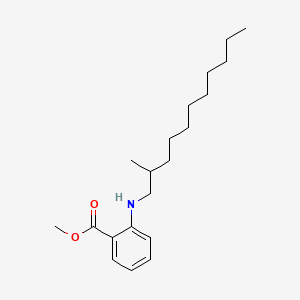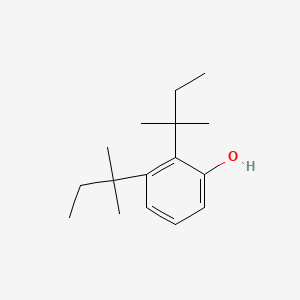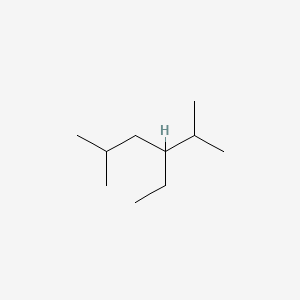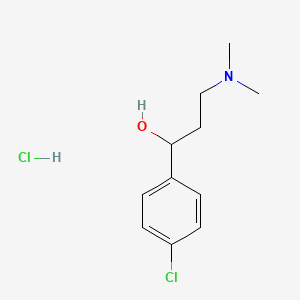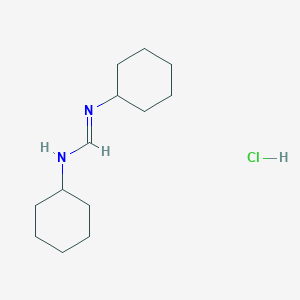
N,N'-dicyclohexylmethanimidamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-dicyclohexylmethanimidamide;hydrochloride is a chemical compound known for its unique structure and properties. It is widely used in various fields of scientific research and industry due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dicyclohexylmethanimidamide;hydrochloride typically involves the reaction of dicyclohexylamine with formaldehyde under specific conditions. The reaction is carried out in a high-pressure reactor at elevated temperatures, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of N,N’-dicyclohexylmethanimidamide;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N,N’-dicyclohexylmethanimidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N,N’-dicyclohexylmethanimidamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-dicyclohexylmethanimidamide;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dicyclohexylmethylamine: A similar compound with comparable reactivity and applications.
N,N’-Dicyclohexylcarbodiimide: Another related compound used in organic synthesis and industrial applications.
Uniqueness
N,N’-dicyclohexylmethanimidamide;hydrochloride is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
3385-47-5 |
|---|---|
Molecular Formula |
C13H25ClN2 |
Molecular Weight |
244.80 g/mol |
IUPAC Name |
N,N'-dicyclohexylmethanimidamide;hydrochloride |
InChI |
InChI=1S/C13H24N2.ClH/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;/h11-13H,1-10H2,(H,14,15);1H |
InChI Key |
PSHFTAAJPJMFSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC=NC2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


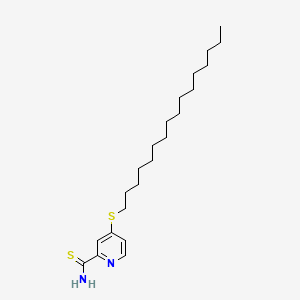
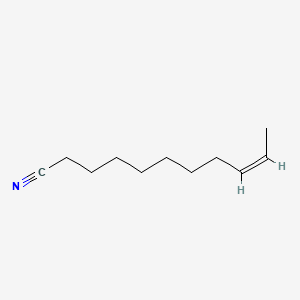
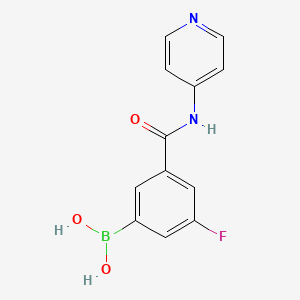
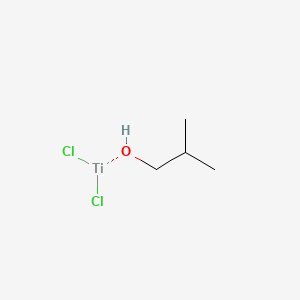

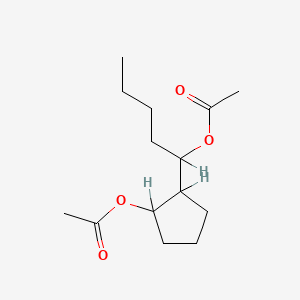
![2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methoxybenzamide](/img/structure/B12647712.png)
